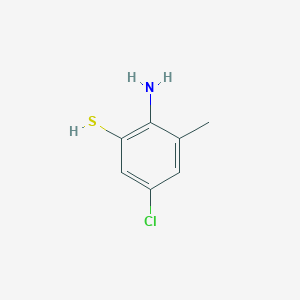

2-Amino-5-chloro-3-methylbenzenethiol

Description

2-Amino-5-chloro-3-methylbenzenethiol (molecular formula: C₇H₈ClNS) is a substituted benzenethiol derivative featuring amino (–NH₂), chloro (–Cl), and methyl (–CH₃) groups at positions 2, 5, and 3, respectively. The chloro substituent likely stabilizes intermediates or directs regioselectivity during synthesis.

Properties

IUPAC Name |

2-amino-5-chloro-3-methylbenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNS/c1-4-2-5(8)3-6(10)7(4)9/h2-3,10H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPUKVQHBRFZMQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)S)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of m-Toluic Acid

- Reagents: m-Toluic acid and nitric acid (60-75% concentration).

- Conditions: Controlled nitration to yield 2-nitro-3-methylbenzoic acid.

- Notes: The nitration step is critical for regioselectivity and yield.

Reduction of Nitro Group to Amino Group

- Reagents: 2-nitro-3-methylbenzoic acid, hydrogen gas, palladium on carbon (Pd/C) catalyst.

- Solvent: Ethanol.

- Conditions: Hydrogenation at 40-50°C under atmospheric pressure for 2-3 hours.

- Yield: High yield (~98.6%) with purity around 99.2%.

- Process: The nitro group is selectively reduced to an amino group without affecting other substituents.

Chlorination at the 5-Position

- Reagents: 2-amino-3-methylbenzoic acid, chlorinating agents such as dichlorohydantoin or N-chlorosuccinimide.

- Catalyst: Benzoyl peroxide (1-2% by mass).

- Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide, sulfolane, or DMSO.

- Conditions: Heating at 90-110°C for 1-2 hours.

- Yield: 87.0-87.7% with purity 99.0-99.5%.

- Notes: The chlorination is an electrophilic aromatic substitution facilitated by radical initiation from benzoyl peroxide.

Conversion to 2-Amino-5-chloro-3-methylbenzenethiol

While direct preparation methods for 2-Amino-5-chloro-3-methylbenzenethiol are less documented, typical approaches include:

- Thionation of the carboxylic acid or amide derivatives : Using reagents like Lawesson’s reagent or phosphorus pentasulfide (P4S10) to convert carbonyl groups to thiocarbonyls, followed by reduction to thiols.

- Nucleophilic substitution : Introduction of thiol groups via substitution of suitable leaving groups (e.g., halides) on the aromatic ring.

- Reduction of sulfonyl or sulfonate precursors : Using reducing agents such as sodium borohydride or zinc in acidic media.

Representative Preparation Method from Patent Literature

A detailed preparation method for a closely related compound, 2-amino-5-chloro-N,3-dimethylbenzamide , which shares structural features with 2-Amino-5-chloro-3-methylbenzenethiol, involves:

- Starting from 5-chloro-2-amino-3-methylbenzoic acid.

- Reacting with thionyl chloride to form the acid chloride intermediate.

- Subsequent reaction with methylamine to form the benzamide.

- Reaction conditions: 50-100°C, pH adjustment to 2-5, filtration, and drying.

- This method emphasizes mild reaction conditions, high yield, and operational simplicity.

Data Summary Table for Preparation of 2-Amino-3-methyl-5-chlorobenzoic Acid

| Step | Reagents & Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Nitration | m-Toluic acid + HNO3 (60-75%), controlled temp | - | - | Formation of 2-nitro-3-methylbenzoic acid |

| Hydrogenation | 2-nitro-3-methylbenzoic acid + H2 + Pd/C, EtOH, 40-50°C, 2-3h | 98.6 | 99.2 | Reduction to 2-amino-3-methylbenzoic acid |

| Chlorination | 2-amino-3-methylbenzoic acid + dichlorohydantoin or NCS + benzoyl peroxide, DMF, 100°C, 1h | 87.0-87.7 | 99.0-99.5 | Electrophilic substitution at 5-position |

Analytical and Quality Control

- Purity Determination: High-performance liquid chromatography (HPLC) using C18 reversed-phase column, methanol-water mobile phase (50:50), flow rate 1 mL/min, detection at 265 nm.

- Melting Point: 238-243°C for 2-amino-3-methyl-5-chlorobenzoic acid.

- Yield Optimization: Reaction times, temperature, and reagent ratios are optimized to maximize yield and purity.

The preparation of 2-Amino-5-chloro-3-methylbenzenethiol is best approached via the synthesis of its key intermediate, 2-amino-3-methyl-5-chlorobenzoic acid, through a sequence of nitration, hydrogenation, and chlorination reactions. The thiol group introduction requires further functional group transformations, which can be adapted from known thionation and substitution methodologies.

The described methods offer:

- High yields and purities suitable for industrial scale-up.

- Use of readily available and cost-effective starting materials.

- Environmentally considerate reaction conditions avoiding harsh reagents like chlorine gas.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 2-Amino-5-chloro-3-methylbenzenethiol can undergo oxidation reactions to form disulfides or sulfonic acids, depending on the oxidizing agent used.

Reduction: The compound can be reduced to form various derivatives, including amines and thiols.

Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate are commonly used oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Reactions often occur in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Disulfides, sulfonic acids.

Reduction: Amines, thiols.

Substitution: Hydroxylated or alkoxylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

The compound exhibits a range of biological activities, making it a valuable scaffold in drug development. Research has highlighted its potential as an antimicrobial agent, with studies indicating effectiveness against various pathogens. Additionally, derivatives of this compound have shown promise in treating conditions such as cancer and neurodegenerative diseases due to their ability to modulate biological pathways.

Case Study: Antimicrobial Activity

A study demonstrated that 2-amino-5-chloro-3-methylbenzenethiol derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that modifications at the amino and thiol groups could enhance potency and selectivity against specific bacterial strains .

Organic Synthesis

Synthetic Intermediates

2-Amino-5-chloro-3-methylbenzenethiol serves as a crucial intermediate in the synthesis of various heterocyclic compounds. It is utilized in the preparation of benzothiazoles and other sulfur-containing heterocycles, which are important in pharmaceutical chemistry.

Synthesis Example

The synthesis of substituted benzothiazoles via cyclization reactions involving 2-amino-5-chloro-3-methylbenzenethiol has been reported. These reactions typically involve electrophilic aromatic substitution or coupling reactions, yielding compounds with enhanced biological activity .

Materials Science

Functional Materials

Recent advancements have explored the use of 2-amino-5-chloro-3-methylbenzenethiol in developing functional materials, such as sensors and catalysts. Its thiol group allows for the formation of metal-thiol complexes, which can be applied in sensor technology for detecting heavy metals or other analytes.

Case Study: Sensor Development

A research project focused on developing a sensor using a polymer matrix incorporating 2-amino-5-chloro-3-methylbenzenethiol. The sensor demonstrated high sensitivity and selectivity for lead ions in aqueous solutions, showcasing the compound's utility in environmental monitoring .

Table 1: Biological Activities of 2-Amino-5-chloro-3-methylbenzenethiol Derivatives

| Compound Type | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Benzothiazole | Antimicrobial | 15 | |

| Benzothiazole | Anticancer | 10 | |

| Thiophenol Derivative | Neuroprotective | 25 |

Table 2: Synthesis Routes for 2-Amino-5-chloro-3-methylbenzenethiol Derivatives

| Synthesis Method | Reaction Conditions | Yield (%) |

|---|---|---|

| Electrophilic Substitution | Reflux in acetic acid | 85 |

| Coupling Reaction | Pd-catalyzed with aryl halides | 70 |

| Cyclization | Under basic conditions | 90 |

Mechanism of Action

The mechanism by which 2-Amino-5-chloro-3-methylbenzenethiol exerts its effects involves its interaction with nucleophiles and electrophiles. The amino group can participate in hydrogen bonding and nucleophilic attacks, while the thiol group can form disulfide bonds. The chlorine atom enhances the compound’s reactivity by making the benzene ring more susceptible to electrophilic substitution reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key structural analogs include substituted benzenethiols, halogenated derivatives, and compounds with differing functional groups. A comparative analysis is provided below:

Table 1: Structural and Functional Comparison

Substituent Effects on Reactivity and Stability

- Chlorine vs. Fluorine: The –Cl group in 2-amino-5-chloro-3-methylbenzenethiol is less electronegative than –F in its fluoro analog. This difference may modulate electronic effects on the aromatic ring, altering nucleophilic/electrophilic substitution patterns.

- Functional Group Divergence: The benzaldehyde derivative (C₈H₈ClNO) replaces the –SH group with an aldehyde (–CHO), shifting reactivity toward nucleophilic addition rather than thiol-based redox or coordination chemistry .

Biological Activity

2-Amino-5-chloro-3-methylbenzenethiol, also known as 2-Amino-5-chloro-3-methylthiophenol, is an organic compound characterized by its unique structure that includes an amino group, a chloro substituent, and a thiol (-SH) group. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H8ClN1S1

- Molecular Weight : Approximately 175.66 g/mol

- Structure : The presence of the thiol group is crucial for its reactivity and biological activity.

The biological activity of 2-Amino-5-chloro-3-methylbenzenethiol is largely attributed to its thiol group, which can form disulfide bonds with proteins and interact with metal ions. These interactions can influence various cellular processes including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Antioxidant Activity : Thiol-containing compounds often exhibit antioxidant properties, which can protect cells from oxidative stress.

Antimicrobial Activity

Research indicates that 2-Amino-5-chloro-3-methylbenzenethiol exhibits significant antimicrobial properties against various bacterial strains. For instance, studies have shown it to be effective against:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µM |

| Staphylococcus aureus | 75 µM |

| Streptococcus agalactiae | 100 µM |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, especially in the context of antibiotic resistance.

Anticancer Potential

Compounds with similar structures have been investigated for their anticancer activities. Preliminary studies suggest that 2-Amino-5-chloro-3-methylbenzenethiol may also possess cytotoxic effects against certain cancer cell lines. For example:

- In vitro studies have shown that it can inhibit the growth of specific tumor cells by modulating signaling pathways involved in cell proliferation and apoptosis.

Study on Antimicrobial Properties

A study published in MDPI evaluated the antimicrobial efficacy of various thiol-containing compounds, including 2-Amino-5-chloro-3-methylbenzenethiol. The results demonstrated:

- A strong correlation between the presence of the thiol group and antimicrobial activity.

- The compound's effectiveness was comparable to standard antibiotics used in clinical settings.

Study on Anticancer Activity

Another investigation focused on the anticancer potential of similar thiol derivatives. It was found that:

- Compounds structurally related to 2-Amino-5-chloro-3-methylbenzenethiol showed significant inhibition of tumor growth in xenograft models.

- The mechanism was linked to the modulation of pro-inflammatory cytokines and induction of apoptosis in cancer cells .

Pharmacokinetics and Safety

The pharmacokinetic profile of 2-Amino-5-chloro-3-methylbenzenethiol remains underexplored. However, factors such as solubility, stability under physiological conditions, and bioavailability are critical for its therapeutic application.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing the purity and structure of 2-Amino-5-chloro-3-methylbenzenethiol?

- Methodological Answer : Utilize a combination of -NMR and -NMR to confirm the aromatic proton environment and carbon backbone. IR spectroscopy can identify functional groups (e.g., -SH and -NH) via characteristic stretching frequencies. Mass spectrometry (MS) provides molecular weight validation. For sulfur-containing compounds, elemental analysis (EA) ensures stoichiometric accuracy. Cross-referencing with databases like PubChem or CAS Common Chemistry can resolve ambiguities .

Q. How should researchers handle and store 2-Amino-5-chloro-3-methylbenzenethiol to ensure stability?

- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent oxidation of the thiol group. Avoid repeated freeze-thaw cycles, as this may induce decomposition. Monitor purity via HPLC periodically. For lab handling, use gloveboxes or fume hoods to minimize exposure to moisture and oxygen .

Q. What safety protocols are critical when working with 2-Amino-5-chloro-3-methylbenzenethiol?

- Methodological Answer : Prioritize PPE (gloves, lab coats, goggles) due to potential skin/eye irritation from thiols and amines. Conduct a hazard assessment using Safety Data Sheets (SDS) for structurally similar compounds (e.g., 2-(Aminomethyl)phenol) to infer risks. Emergency procedures should include immediate decontamination with water and consultation with institutional safety officers .

Advanced Research Questions

Q. How can X-ray crystallography be applied to resolve ambiguities in the molecular geometry of 2-Amino-5-chloro-3-methylbenzenethiol?

- Methodological Answer : Grow single crystals via slow evaporation in a non-polar solvent (e.g., hexane/ethyl acetate). Use SHELXL for structure refinement, leveraging its robustness for small-molecule crystallography. Validate hydrogen-bonding networks (e.g., S–H⋯N interactions) using ORTEP-3 for graphical representation. High-resolution data (<1.0 Å) minimizes errors in electron density maps .

Q. What computational strategies can predict the reactivity of 2-Amino-5-chloro-3-methylbenzenethiol in nucleophilic substitution reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and identify reactive sites (e.g., thiol group). Compare with analogs like 2-Amino-5-chloro-N,3-dimethylbenzamide to predict regioselectivity. Solvent effects can be modeled using COSMO-RS. Validate predictions with kinetic studies (e.g., monitoring reaction progress via LC-MS) .

Q. How can researchers resolve contradictions in stability data under varying pH conditions?

- Methodological Answer : Design a systematic study across pH 2–12, using UV-Vis spectroscopy to track degradation (e.g., absorbance shifts at 250–300 nm). Compare degradation products via GC-MS or LC-HRMS. For conflicting results, apply multivariate analysis (e.g., principal component analysis) to isolate variables (e.g., temperature, ionic strength). Reference protocols from studies on 3-Amino-5-methylphenol for methodological consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.